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Foreword
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science,

offering a versatile platform for the development of novel therapeutic agents and functional

materials. Its unique structural and electronic properties have led to a wide array of

applications, from anticancer and anti-inflammatory drugs to advanced organic electronics. This

guide focuses on a specific, yet significant, derivative: 7-Bromo-2-phenylbenzo[d]thiazole.

The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position

imparts distinct characteristics that are of considerable interest for further functionalization and

application. This document serves as a comprehensive technical resource, providing in-depth

information on the synthesis, characterization, and potential applications of this compound, with

the aim of empowering researchers to explore its full potential.

Chemical Identity and Properties
Table 1: Core Identifiers for 7-Bromo-2-phenylbenzo[d]thiazole[1]
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Identifier Value

CAS Number 36247-07-1

IUPAC Name 7-bromo-2-phenyl-1,3-benzothiazole

Molecular Formula C₁₃H₈BrNS

Molecular Weight 290.18 g/mol

Monoisotopic Mass 288.9561 Da[1]

Canonical SMILES
C1=CC=C(C=C1)C2=NC3=C(S2)C(=CC=C3)Br

[1]

InChI Key SZANSBAGZIPOGX-UHFFFAOYSA-N[1]

Physicochemical Properties:

While comprehensive experimental data for 7-Bromo-2-phenylbenzo[d]thiazole is not

extensively published, predictions and data from analogous compounds suggest it is a solid at

room temperature with limited solubility in water but soluble in common organic solvents like

dichloromethane, chloroform, and dimethyl sulfoxide. The presence of the bromine atom

increases its lipophilicity compared to the parent 2-phenylbenzothiazole.

Synthesis and Purification
The most common and efficient method for the synthesis of 2-substituted benzothiazoles is the

condensation of a 2-aminothiophenol derivative with an aldehyde or its equivalent.[2][3] For 7-
Bromo-2-phenylbenzo[d]thiazole, this involves the reaction of 2-amino-6-bromothiophenol

with benzaldehyde.

Reaction Scheme:
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Figure 1: General synthetic pathway for 7-Bromo-2-phenylbenzo[d]thiazole.

Experimental Protocol: Synthesis of 6-Bromo-2-
phenylbenzo[d]thiazole (A Representative Analog)
This protocol for a closely related isomer, 6-Bromo-2-phenylbenzo[d]thiazole, can be adapted

for the synthesis of the 7-bromo isomer.[4]

Materials:

2-Amino-5-bromothiophenol (or 2-amino-6-bromothiophenol for the 7-bromo isomer)

Benzaldehyde

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) as a catalyst

Ethanol

Procedure:

A mixture of the appropriate 2-aminobromothiophenol (1 mmol), benzaldehyde (1 mmol), and

a catalytic amount of Zn(OAc)₂·2H₂O (10 mol%) is taken in ethanol (10 mL).
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The reaction mixture is refluxed for the appropriate time, with monitoring by thin-layer

chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature.

The solid product that precipitates is collected by filtration.

The crude product is washed with water and then recrystallized from ethanol or purified by

column chromatography.[4]

Purification Protocol: Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.

Procedure:

Dissolve the crude 7-Bromo-2-phenylbenzo[d]thiazole in a minimum amount of a suitable

hot solvent, such as ethanol or a mixture of ethanol and water.[4][5][6]

Hot filter the solution to remove any insoluble impurities.

Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

Further cooling in an ice bath can maximize the yield of the crystals.

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold

solvent.

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the

synthesized compound. While specific experimental spectra for 7-Bromo-2-
phenylbenzo[d]thiazole are not readily available in the literature, the following data for the

analogous 6-Bromo-2-phenylbenzo[d]thiazole provides a valuable reference.[4]

Table 2: Spectroscopic Data for 6-Bromo-2-phenylbenzo[d]thiazole[4]
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Spectroscopy Data

FT-IR (KBr, cm⁻¹)
3067, 3047, 3015, 1584, 1536, 1477, 1434,

1302, 1090, 971, 816, 756, 671

¹H NMR (300 MHz, CDCl₃, δ ppm)
8.09 (s, 1H), 8.04-8.11 (m, 2H, Ar-H), 7.88 (d,

1H, Ar-H), 7.48-7.52 (m, 3H, Ar-H)

¹³C NMR (75 MHz, CDCl₃, δ ppm)
166.5, 154.2, 135.1, 132.4, 132.1, 128.8, 126.4,

125.3, 125.2, 121.4, 119.3

Mass Spectrometry (MS):

For 7-Bromo-2-phenyl-1,3-benzothiazole, the predicted protonated molecule [M+H]⁺ would

have an m/z of 289.96338.[1] Due to the presence of bromine, a characteristic isotopic pattern

with two peaks of nearly equal intensity separated by two mass units (for the molecular ion and

bromine-containing fragments) is expected.[7] The fragmentation pattern would likely involve

the loss of bromine, cleavage of the thiazole ring, and fragmentation of the phenyl group.

[C₁₃H₈BrNS]⁺˙
m/z ≈ 290/292

[C₁₃H₈NS]⁺
m/z ≈ 210

- Br•

[C₇H₄BrNS]⁺˙

- C₆H₅•

[C₆H₅]⁺
m/z = 77

- C₇H₄NS

[C₁₂H₈NS]⁺

- H•
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Figure 2: A plausible mass spectrometry fragmentation pathway for 7-Bromo-2-
phenylbenzo[d]thiazole.

Reactivity and Chemical Behavior
The chemical reactivity of 7-Bromo-2-phenylbenzo[d]thiazole is dictated by the interplay of

the electron-deficient benzothiazole core, the phenyl substituent, and the bromine atom.

Nucleophilic Aromatic Substitution: The bromine atom on the benzene ring is susceptible to

nucleophilic aromatic substitution, although this typically requires harsh conditions or metal

catalysis (e.g., Buchwald-Hartwig or Suzuki coupling). This provides a valuable handle for

further molecular elaboration.

Electrophilic Substitution: The phenyl ring and the benzothiazole ring system can undergo

electrophilic substitution. The directing effects of the substituents will determine the position

of substitution.

Metal-Catalyzed Cross-Coupling: The C-Br bond is a prime site for various palladium-

catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional

groups.

Stability: Benzothiazoles are generally stable aromatic compounds. However, they may be

sensitive to strong oxidizing agents and prolonged exposure to UV light.

Applications in Research and Development
The unique structural features of 7-Bromo-2-phenylbenzo[d]thiazole make it a promising

candidate for various applications, particularly in drug discovery and materials science.

Anticancer Drug Development
Benzothiazole derivatives are well-known for their broad spectrum of pharmacological

activities, including potent anticancer properties.[8][9][10] They can induce apoptosis, inhibit

cell cycle progression, and interfere with key signaling pathways in cancer cells.[11] The 2-

phenylbenzothiazole scaffold, in particular, has been identified as a privileged structure in the
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design of anticancer agents. The bromine atom at the 7-position can serve as a point for further

modification to optimize activity and selectivity.

Potential Mechanisms of Action:

Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger

programmed cell death in cancer cells.[10]

Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer

progression, such as kinases or topoisomerases.

DNA Intercalation: Some derivatives have been found to intercalate with DNA, leading to cell

cycle arrest and apoptosis.

7-Bromo-2-phenylbenzo[d]thiazole Derivative

Kinase/Topoisomerase Inhibition DNA IntercalationSignaling Pathway Modulation

Apoptosis (Programmed Cell Death) Cell Cycle Arrest

Click to download full resolution via product page

Figure 3: Potential anticancer mechanisms of action for benzothiazole derivatives.

Materials Science and Organic Electronics
The extended π-conjugated system of 2-phenylbenzothiazole derivatives makes them

attractive for applications in organic electronics.[12] They can be used as building blocks for

organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect

transistors (OFETs). The bromine atom provides a convenient site for further extending the
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conjugation through cross-coupling reactions, which is a common strategy for tuning the

electronic and optical properties of organic semiconductors.[13]

Potential Roles in Organic Electronics:

Host Materials in OLEDs: Their bipolar nature can facilitate balanced charge transport.

Electron Acceptor Units: The electron-deficient benzothiazole core makes them suitable as

acceptor moieties in donor-acceptor type materials for OPVs.

Building Blocks for π-Conjugated Polymers: Polymerization through the bromo-functionality

can lead to new semiconducting polymers.

Safety and Handling
As a laboratory chemical, 7-Bromo-2-phenylbenzo[d]thiazole should be handled with

appropriate care. While a specific safety data sheet (SDS) is not widely available, information

for related benzothiazoles provides general guidance.[14][15][16]

General Safety Precautions:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors.

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse

immediately with plenty of water.

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Hazard Classifications for Related Compounds (General Guidance):

Harmful if swallowed, in contact with skin, or if inhaled.
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Causes serious eye irritation.

May cause respiratory irritation.

Conclusion
7-Bromo-2-phenylbenzo[d]thiazole is a compound with significant potential in both medicinal

chemistry and materials science. Its well-defined structure, coupled with the versatility of the

bromine and phenyl substituents, offers numerous avenues for further research and

development. This guide has provided a comprehensive overview of its synthesis,

characterization, and potential applications, drawing upon data from closely related analogs

where specific information is lacking. It is our hope that this technical resource will serve as a

valuable starting point for researchers seeking to unlock the full potential of this intriguing

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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